![molecular formula C19H16Cl3F3N4O2 B2734283 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide CAS No. 338392-28-2](/img/structure/B2734283.png)
3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing related compounds have been reported .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group, the pyridinyl group, the piperazino group, and the dichlorophenyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the trifluoromethyl group, the pyridinyl group, the piperazino group, and the dichlorophenyl group would all contribute to its properties .科学的研究の応用
Synthesis and Biological Activity
The compound under discussion, given its complex structure, is related to a broad range of chemical research focused on the synthesis and biological activity of various analogs. For instance, studies have explored the antibacterial and anticancer properties of related heterocyclic compounds, highlighting the potential of such molecules for therapeutic applications. The synthesis of N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide derivatives has been investigated, revealing significant antibacterial activity against S. aureus and anticancer activity across multiple tumor cell lines (Bondock & Gieman, 2015). Similarly, compounds with a piperazine core have been synthesized and evaluated for their hypotensive effects through vasodilation, underscoring the diversity in biological activities related to such molecular structures (Mccall et al., 1983).
Chemical Synthesis and Pharmacological Studies
Research has also focused on the chemical synthesis of neuroleptic agents, with specific attention to the role of piperazine and piperidine moieties in the structure-activity relationships of these compounds. For example, the synthesis of Fluspirilen and Penfluridol, which are known for their neuroleptic properties, involves key intermediates that share structural similarities with the compound (Botteghi et al., 2001). This highlights the relevance of such structures in the development of pharmaceuticals. Additionally, the metabolism of a dopamine D(4) selective antagonist, L-745,870, in various species, including humans, sheds light on the metabolic pathways and potential biotransformation processes relevant to compounds with related structures (Zhang et al., 2000).
Anticancer and Antimicrobial Applications
The synthesis of novel compounds with potential anticancer activity, such as N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, further demonstrates the therapeutic potential of molecules with structural features similar to the compound of interest. These compounds have shown promising activity profiles against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015). Moreover, the synthesis and pharmacological evaluation of piperazino derivatives for their antiemetic and other therapeutic properties indicate the broad spectrum of biological activities associated with these chemical structures (Mattioda et al., 1975).
特性
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-dichlorophenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3F3N4O2/c20-13-2-1-12(8-14(13)21)27-16(30)9-17(31)28-3-5-29(6-4-28)18-15(22)7-11(10-26-18)19(23,24)25/h1-2,7-8,10H,3-6,9H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRECZUQYXQEZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide](/img/structure/B2734200.png)
![1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2734201.png)
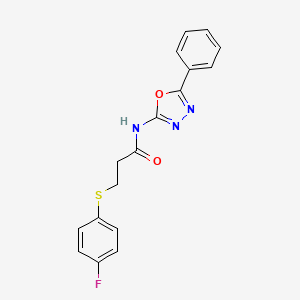
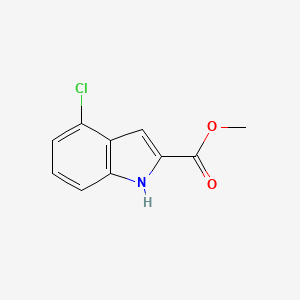
![4-[(4-Iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2734205.png)
![7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2734206.png)
![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)
![6-Benzyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734209.png)
![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)
![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2734213.png)
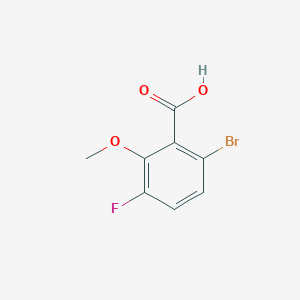
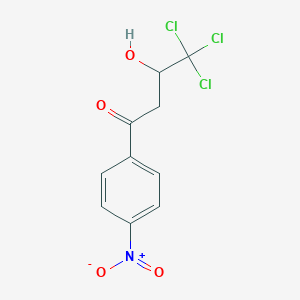
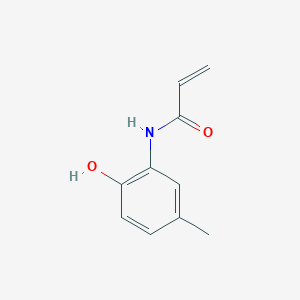
![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)